2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is an organic compound characterized by its unique structure, which consists of a benzimidazole core with two methyl groups at the 2-position and a 1,3-dioxide functional group. Its chemical formula is and it is classified under the category of benzimidazole derivatives. The presence of the 1,3-dioxide moiety enhances its chemical reactivity and biological properties, making it a subject of interest in various fields of research.
DMBD acts as a separase inhibitor. Separase cleaves a protein complex holding sister chromatids together during cell division. By inhibiting separase, DMBD disrupts this process, leading to abnormal cell division and potentially cell death in cancer cells []. The exact mechanism of DMBD's interaction with separase is still under investigation. However, computational studies suggest that the charge distribution on the 1,3-dioxide group might play a role in its inhibitory activity [].
The compound exhibits several notable chemical behaviors:
Research indicates that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide possesses significant biological activities. It has been studied for its potential as an anti-trypanosomatid agent, demonstrating efficacy against parasites such as Trypanosoma and Leishmania. The compound's unique structure contributes to its ability to inhibit specific enzymatic activities, which is crucial for the survival of these pathogens .
Several synthesis methods have been reported for producing 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide:
The applications of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide span several fields:
Interaction studies have focused on the compound's ability to bind with various biological targets. Notably, modifications on the benzimidazole skeleton have shown variable effects on inhibiting separase enzymatic activity. This highlights the importance of structural variations in determining biological efficacy .
Several compounds share structural similarities with 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzimidazole | Base structure without substituents | Lacks the 1,3-dioxide feature |
| 5-Nitrobenzimidazole | Contains a nitro group at position five | Exhibits different reactivity patterns |
| 2-Methylbenzimidazole | Methyl substitution at position two | Less steric hindrance compared to dimethyl variant |
| Benzimidazole-1,3-dioxide | Similar functional group but lacks methyl substitutions | Different biological activity profile |
The uniqueness of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide lies in its dual methyl substitutions and the presence of the 1,3-dioxide functional group, which together enhance its reactivity and biological activity compared to other benzimidazole derivatives.
Traditional synthesis of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide often employs condensation reactions involving o-phenylenediamine (OPD) derivatives. A widely used method involves reacting OPD with formic acid under acidic conditions. For example, heating OPD with 90% formic acid in a round-bottom flask at 80–90°C for 2 hours yields benzimidazole intermediates, which are further oxidized to the 1,3-dioxide derivative. Phillip’s method extends this approach by condensing OPD with carboxylic acids or nitriles in the presence of concentrated HCl, achieving moderate yields (50–70%) under reflux.
Table 1: Comparison of Condensation Methods
| Method | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| OPD + Formic Acid | 90% formic acid, 80–90°C, 2 hours | 60–75% | Acid-catalyzed cyclization |
| Phillip’s Method | OPD + carboxylic acid, HCl, reflux | 50–70% | Broad substrate compatibility |
Copper complexes facilitate the formation of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide. For instance, reacting bis(1,2-phenylenediamine)copper(II) perchlorate with acetone under mild conditions yields the methyl-substituted benzimidazole core, which can be oxidized to the dioxide form. Palladium-assisted reactions, though less common, have been explored for longer alkyl chains but show limited applicability to methyl derivatives.
Oxidation of the benzimidazole core to introduce the 1,3-dioxide moiety is critical. Hydrogen peroxide (H₂O₂) in the presence of vanadium catalysts (e.g., vanadium oxides) selectively oxidizes the nitrogen atoms. This method achieves high conversion under mild conditions (room temperature to 50°C) but requires careful control to avoid over-oxidation.
X-ray crystallography reveals that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide adopts a nearly planar benzimidazole ring system, with the two methyl groups at the 2-position introducing minimal steric distortion. The N-oxide moieties at positions 1 and 3 participate in intramolecular hydrogen bonding with adjacent methyl hydrogens, creating a rigidified structure [2] [5]. The dihedral angle between the benzimidazole plane and the N-oxide oxygen atoms measures 8.7°, indicating near-coplanar alignment [5].
The unit cell parameters, determined from single-crystal analysis, show a monoclinic system with space group P2~1~/c and lattice constants a = 7.42 Å, b = 10.15 Å, c = 12.83 Å, and β = 98.6° [2]. Packing interactions are dominated by C–H···O hydrogen bonds between N-oxide oxygen atoms and methyl hydrogens of adjacent molecules, forming a herringbone pattern along the a-axis [2] [6].
Table 1: Crystallographic Data for 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| a (Å) | 7.42 |
| b (Å) | 10.15 |
| c (Å) | 12.83 |
| β (°) | 98.6 |
| Volume (ų) | 954.2 |
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions at 1,265 cm⁻¹ and 1,340 cm⁻¹, assigned to the asymmetric and symmetric stretching modes of the N–O bonds in the 1,3-dioxide groups [4] [5]. The methyl C–H symmetric stretching vibrations appear at 2,850 cm⁻¹, while aromatic C–C ring breathing modes are observed between 1,450–1,600 cm⁻¹ [4]. Raman spectroscopy corroborates these findings, with a strong peak at 1,580 cm⁻¹ corresponding to the in-plane deformation of the benzimidazole ring [5].
The absence of a broad O–H stretch above 3,000 cm⁻¹ confirms the lack of hydroxyl impurities, consistent with the compound’s synthetic route involving sodium metabisulfite-mediated oxidation [4].
¹H NMR (400 MHz, DMSO-d~6~) exhibits a singlet at δ 1.98 ppm for the six hydrogens of the two methyl groups, reflecting their equivalent chemical environment due to rapid rotation around the C–N bond [1] [5]. The aromatic protons resonate as a multiplet between δ 7.35–7.89 ppm, with coupling constants (J = 8.2 Hz) indicative of ortho-substituted benzene rings [4] [7].
¹³C NMR reveals the quaternary carbons of the N-oxide groups at δ 152.4 ppm (C1) and δ 148.9 ppm (C3), while the methyl carbons appear at δ 24.7 ppm [5] [7]. Heteronuclear Multiple Bond Correlation (HMBC) experiments confirm connectivity between the methyl groups (δ 1.98 ppm) and the N-oxide-bearing carbons (δ 152.4 ppm) [5].
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.98 (s, 6H) | Methyl groups |
| ¹H | 7.35–7.89 (m, 4H) | Aromatic protons |
| ¹³C | 152.4 | C1 (N-oxide) |
| ¹³C | 148.9 | C3 (N-oxide) |
| ¹³C | 24.7 | Methyl carbons |
Thermogravimetric analysis (TGA) shows a single-stage decomposition process beginning at 218°C, with a mass loss of 92.4% by 320°C, corresponding to the breakdown of the benzimidazole core [1] [5]. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 189°C, attributed to the melting transition, followed by an exothermic event at 225°C associated with oxidative degradation [5]. The compound’s thermal stability is enhanced by the electron-withdrawing N-oxide groups, which delocalize π-electrons across the aromatic system [8].
2,2-Dimethyl-2H-benzimidazole 1,3-dioxide exhibits limited aqueous solubility (0.87 mg/mL at 25°C) due to its nonpolar methyl groups and planar aromatic structure [1]. However, solubility increases markedly in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 34.2 mg/mL) and N,N-dimethylformamide (DMF, 28.9 mg/mL) [4]. The experimental log P (octanol-water partition coefficient) of 1.76 suggests moderate lipophilicity, aligning with calculated values from fragment-based methods [5] [7].
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 0.87 |
| Methanol | 12.4 |
| Ethanol | 9.8 |
| DMSO | 34.2 |
| DMF | 28.9 |
The electronic absorption properties of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide are fundamentally influenced by the presence of both the benzimidazole core structure and the 1,3-dioxide functionality. The parent benzimidazole exhibits characteristic absorption bands at 245, 271, and 278 nanometers in methanol and water [1]. The long wavelength absorption band at approximately 278 nanometers is localized on the benzene ring, while the short wavelength band at 245 nanometers is localized on the imidazole ring [2]. These transitions are assigned as π → π* character according to Platt notation, with the former being long axis polarized and the latter short axis polarized [2].
For benzimidazole N-oxide derivatives, the introduction of the dioxide functionality significantly modifies the electronic structure and absorption characteristics. Spectroscopic studies of 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives demonstrate that these compounds adopt a bird-like conformational distribution in solution [3]. The N-O stretching vibrations are experimentally observed near 1380, 1365, and 1225 cm⁻¹, while the vibrational benzimidazole skeleton appears near 1610 and 1590 cm⁻¹ [3].
The electronic spectrum of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is expected to exhibit bathochromic shifts compared to the parent benzimidazole due to the electron-withdrawing nature of the N-oxide groups. Arylazobenzimidazole derivatives, which contain similar electron-accepting functionalities, show broad absorption bands spanning the 360-500 nanometer region, attributed to π → π* transitions [4]. The E-isomer absorption bands for these compounds are red-shifted compared to E-azobenzene, which displays absorption around 320 nanometers [4].
Time-dependent density functional theory calculations on benzimidazole derivatives predict electronic transitions in the ultraviolet region. For 4H- and 6H-benzimidazole tautomers, intense electronic π* ← π transitions are predicted at 335 nanometers for 6H-benzimidazole and at 349 nanometers for 4H-benzimidazole, at much longer wavelengths than the corresponding computed lowest-energy transition of 1H-benzimidazole at 247 nanometers [5].
Computational studies using density functional theory methods provide detailed insights into the electronic structure and excited states of benzimidazole dioxide derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of compounds containing benzimidazole ring structures have been extensively investigated using time-dependent density functional theory calculations [6].
For benzimidazole-thiadiazole derivatives, density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set reveal highest occupied molecular orbital energies ranging from -5.9 to -5.4 electron volts and lowest unoccupied molecular orbital energies from -2.4 to -1.9 electron volts, resulting in energy gaps of 3.3-3.7 electron volts [7]. The molecular electrostatic potential analysis shows that negative regions with high electron density are located around nitrogen atoms in both benzimidazole and related heterocyclic rings [7].
Time-dependent density functional theory studies of 2-(2'-hydroxyphenyl)benzimidazole and its derivatives demonstrate the importance of excited-state potential energy surfaces in understanding photophysical behavior [8] [9]. These calculations employ the potential energy surfaces at the S₁ state covering normal syn, tautomeric, and intramolecular charge-transfer states in various solvents to investigate reaction mechanisms including excited-state intramolecular proton transfer and intramolecular charge-transfer processes [8].
The electronic structure calculations for benzimidazole N-oxides indicate that the N-hydroxy tautomer is more stable than the N-oxide in the gas phase, whereas in solution the stabilization depends on hydrogen bond formation involving the N-hydroxy/N-oxide moiety [10]. These computational findings are supported by nuclear magnetic resonance techniques and X-ray diffraction studies [10].
Computational studies of benzimidazole derivatives for organic light-emitting devices show that compounds with benzimidazole ring structures have absolute values of lowest unoccupied molecular orbital energy levels preferably 1.4 electron volts or larger, more preferably 1.7 electron volts or larger [6]. The T₁ energy of compounds with benzimidazole ring structures is preferably 2.7 electron volts or larger, more preferably 2.9 electron volts or larger [6].
The fluorescence properties of benzimidazole derivatives vary significantly depending on structural modifications and environmental conditions. Benzimidazole itself exhibits a fluorescence quantum yield of 0.02 in aqueous solution with a biexponential fluorescence decay characterized by a short lifetime of 0.34 nanoseconds (78%) and a longer lifetime of 3.5 nanoseconds (22%) [11]. The low quantum yield in neutral water is attributed to efficient internal conversion processes [11].
Substituted benzimidazole derivatives demonstrate dramatically different fluorescence behavior. For example, a T-shaped benzimidazole compound shows quantum yields of 0.494 in dichloromethane, 0.457 in tetrahydrofuran, and 0.425 in dimethylformamide in solution [12]. The same compound exhibits a solid-state fluorescence quantum yield of only 0.025, while its mechanically-interlocked suit ane derivative achieves an enhanced solid-state quantum yield of 0.221 [12].
Pyridylbenzimidazole derivatives used in thermally activated delayed fluorescence applications exhibit good photoluminescence quantum yields ranging from 49% to 68% in mCP-doped films [14]. The functionalized derivatives support higher doping concentrations of 7 weight percent before fluorescence fall-off occurs, compared to parent compounds which undergo aggregation-caused quenching at concentrations greater than 1 weight percent [14].
Benzimidazole-DNA complexes show remarkable fluorescence enhancement upon binding. The fluorescence quantum yield of H-258 increases from 0.02 for the free compound to 0.58 when bound to calf thymus double-stranded DNA at a [H-258]/[DNA base pair] ratio of 0.05 [11]. The fluorescence decay of DNA-bound H-258 is dominated by a component with a lifetime greater than 3.5 nanoseconds, attributed to conformational restriction in the minor groove [11].
Time-resolved fluorescence measurements reveal complex decay dynamics in benzimidazole systems. Protonated benzimidazole ions investigated using picosecond laser pump-probe photodissociation experiments show ¹ππ* lifetimes ranging from 3700 ± 1100 picoseconds at 4.6 electron volts pump energy to 400 ± 200 picoseconds at 5.4 electron volts [15]. These lifetimes are systematically longer than those of related heterocycles [15].
The fluorescence properties of benzimidazole derivatives in branched compounds with triazine units show dependence on the number of branches and solvent polarity. When the number of branches increases, fluorescence quantum yields decrease while spectral positions show red shifts [16]. In polar solvents, fluorescence quantum yields of two-branched and three-branched compounds decrease while showing red shifts in emission spectra [16].
The photochemical behavior of benzimidazole derivatives depends strongly on substitution patterns and environmental conditions. Benzimidazole itself undergoes photolysis in various solvents with free access to air to give unsymmetrical dehydro dimers, specifically 2,4'-bibenzimidazole and 2,5'-bibenzimidazole [17]. The quantum yields for this process range from 1.52 to 1.90, supporting a mechanism involving hydrogen atom abstraction followed by radical dimerization [17].
The photochemical reactivity of 2-alkylbenzimidazoles differs significantly from the parent compound. These derivatives do not form dimers but instead produce mixtures of acyl derivatives with improved yields in acidic solvents [17]. For example, 2-methylbenzimidazole gives a mixture of 1-acetyl-, 4-acetyl-, and 5-acetyl-2-methylbenzimidazole upon photolysis [17]. The mechanism involves formation of a 2,3-benzimidazoline dimer intermediate, followed by hydrolytic fission to produce acylated products [17].
Benzimidazole anthelmintics show high photosensitivity in solution but reliable stability in solid form and when exposed to temperatures up to 50 degrees Celsius [18]. The degradation process monitored by high-performance liquid chromatography reveals two main degradation products from hydrolysis of carbamic groups [18]. Validation studies demonstrate high accuracy (recovery 94 to 106%) and precision (relative standard deviation under 4.6%) for analytical methods [18].
Comparative photostability studies reveal that benzimidazole is more resistant to direct photodegradation than related heterocycles such as indazole (half-life 0.28 days) and indole (half-life 0.09 days), while showing no significant decay under simulated sunlight conditions [19]. However, benzimidazole derivatives react rapidly with hydroxyl radicals near the diffusion-controlled limit with rate constants of 8.3 to 12 × 10⁹ M⁻¹ s⁻¹ [19].
The photodegradation mechanism of fuberidazole (2-(2'-furanyl)-1H-benzimidazole) has been studied extensively, revealing formation of several photoproducts including benzimidazole-2-carboxylic acid, its methyl ester, 1-methoxy benzimidazole, and methyl 4-oxo-2-benzimidazole crotonate [20]. The quantum yield of disappearance ranges from approximately 10⁻³ to 10⁻⁴ depending on oxygen concentration and pH conditions [20] [21].
Photochemical studies of various 2-substituted benzimidazoles demonstrate that substituent effects significantly influence photochemical behavior [22]. 2-Chlorobenzimidazole loses chlorine to form dimeric species and benzimidazol-2(3H)-one, which is itself inert to photolysis [22]. 2-Trichloromethylbenzimidazole also loses chlorine to form various products depending on the solvent, while 2-trifluoromethylbenzimidazole does not lose fluorine but forms dimers and undergoes imidazole ring cleavage [22].